1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
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Overview
Description
1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and indole-2-carboxylic acid.
Reaction Conditions: The key steps involve nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF).
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways.
Comparison with Similar Compounds
1-[(3-fluorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid can be compared with other indole derivatives:
Similar Compounds: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities.
Uniqueness: The presence of the 3-fluorophenyl group and the specific substitution pattern on the indole ring confer unique biological activities and chemical reactivity
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-13-3-1-2-10(6-13)9-18-14-5-4-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIUMQFLTDQSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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